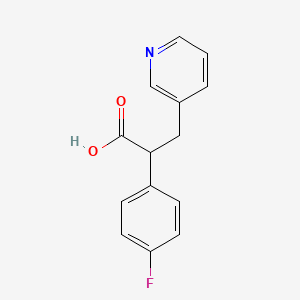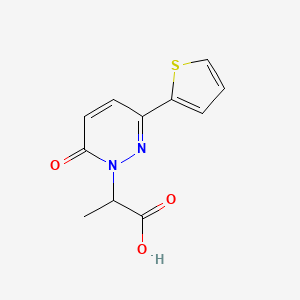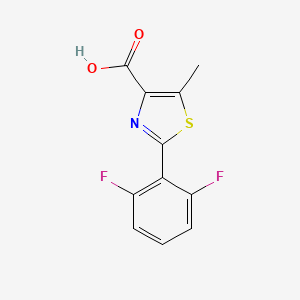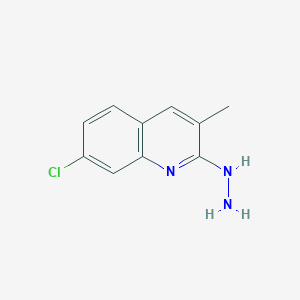
7-Chloro-2-hydrazinyl-3-methylquinoline
Übersicht
Beschreibung
7-Chloro-2-hydrazinyl-3-methylquinoline is a chemical compound with the molecular formula C10H10ClN3. It has a molecular weight of 207.66 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-hydrazinyl-3-methylquinoline consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 7th position, a hydrazinyl group at the 2nd position, and a methyl group at the 3rd position .Wissenschaftliche Forschungsanwendungen
Photolysis in Aqueous Systems
- Direct and Indirect Photolysis : The photodegradation of quinolinecarboxylic herbicides related to 7-Chloro-2-hydrazinyl-3-methylquinoline was studied, revealing the effects of different irradiation wavelengths and the presence of titanium dioxide (TiO2) on these processes (Pinna & Pusino, 2012).
Antimicrobial Activity
- Hydrazone Derivatives : Synthesis and evaluation of 2-chloro-6-methylquinoline hydrazone derivatives showed significant antibacterial and antifungal activities, highlighting the potential of quinoline derivatives in developing antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009).
- Synthesis of Novel Hydrazinyl Quinazoline Amine Derivatives : Another study focused on synthesizing novel hydrazinyl quinazoline amine derivatives, emphasizing their antimicrobial properties (Samel & Pai, 2011).
- Sugarhydrazones and Their Antimicrobial Activity : Sugarhydrazones derived from 7-chloro-2-hydrazinoquinoline exhibited moderate antimicrobial activity, suggesting their potential application in this field (Khodair, Ibrahim, Diab, Abd-el Aziz, Omar, & El Ashry, 1998).
Synthesis and Transformations
- Synthesis of Substituted Quinolinones : Research focused on the synthesis of substituted quinolinones, including reactions involving 7-chloro-2-hydrazinyl-3-methylquinoline, which could lead to the development of new compounds with potential applications in various fields (Ismail, Abass, & Hassan, 2000).
- Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : A study detailed the efficient synthesis of pyrazolo[4,3-c]quinoline derivatives from 7-Chloro-4-hydrazinoquinoline, showing the potential for synthesizing key intermediates for antidiabetic compounds (Alajmi & Youssef, 2021).
Antitumor Applications
- Potential Against Cancer : A compound related to 7-Chloro-2-hydrazinyl-3-methylquinoline exhibited significant cytotoxic activity against various cancer cell lines, especially melanoma cells, suggesting its potential as an antitumor agent (Montenegro et al., 2012).
Eigenschaften
IUPAC Name |
(7-chloro-3-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMKWXSCZHPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-hydrazinyl-3-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)
![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)
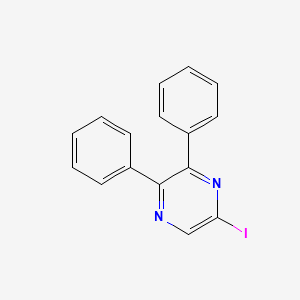
![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)
![[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid](/img/structure/B3073086.png)
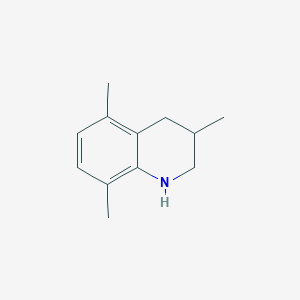

![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)
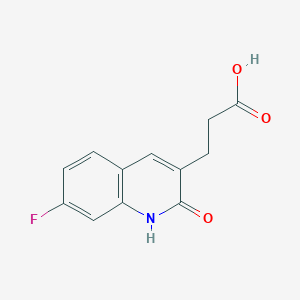
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)
